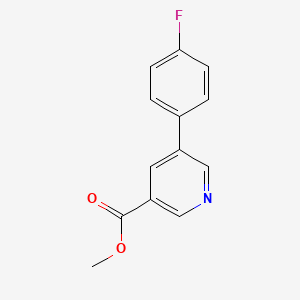

Methyl 5-(4-fluorophenyl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

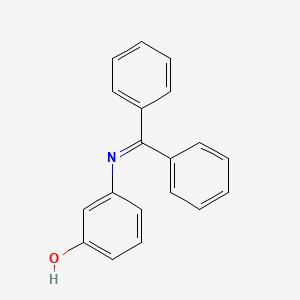

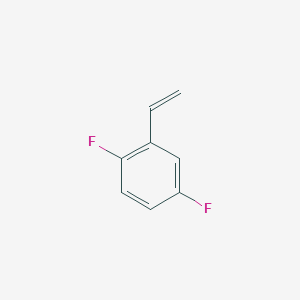

Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound with the CAS Number: 893734-77-5 and a molecular weight of 231.23 . Its IUPAC name is methyl 5-(4-fluorophenyl)nicotinate .

Molecular Structure Analysis

The molecular formula of Methyl 5-(4-fluorophenyl)nicotinate is C13H10FNO2 . The Inchi Code is 1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 .科学的研究の応用

Fluorometric Assay of Rat Tissue N-methyltransferases

Methyl 5-(4-fluorophenyl)nicotinate (5-MN) has been used in the fluorometric assay of rat tissue N-methyltransferases, specifically nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). 5-MN serves as a selective substrate for NNMT, making it a valuable tool in the study of this enzyme in various rat tissues such as liver, kidney, spleen, and brain (Sano, Endo, & Takitani, 1992).

Design and Synthesis of TRPV1 Antagonists

6-Phenylnicotinamide derivatives, including 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, have been synthesized as antagonists of the TRPV1 receptor, a significant target in pain management. These compounds, including those with the 4-fluorophenyl group, have shown potential in pre-clinical development for inflammatory pain treatment (Westaway et al., 2008).

Development of Anti-infective Agents

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed through a process involving trifluoromethylation. This methodology highlights the importance of derivatives like methyl 5-(4-fluorophenyl)nicotinate in creating effective anti-infective treatments (Mulder et al., 2013).

Synthesis and Insecticidal Activity

Nicotinic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their insecticidal activities. These compounds have shown significant effects against various pests, illustrating the potential of methyl 5-(4-fluorophenyl)nicotinate in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).

Enhancement of Chemotherapy Resistance

Research indicates that nicotinamide N-methyltransferase (NNMT) enhances resistance to chemotherapy agents like 5-fluorouracil in colorectal cancer cells. Compounds related to methyl 5-(4-fluorophenyl)nicotinate, which affect NNMT activity, could therefore play a role in modulating drug resistance in cancer therapy (Xie et al., 2016).

Percutaneous Penetration Studies

Studies involving methyl nicotinate, a compound related to methyl 5-(4-fluorophenyl)nicotinate, have been conducted to understand its percutaneous penetration. This research can provide insights into the skin absorption of related compounds and their potential applications in transdermal drug delivery (Issachar, Gall, Borrel, & Poelman, 1998).

Phonophoresis Studies

Phonophoresis of methyl nicotinate has been studied to understand its mechanism of action and skin penetration enhancement. This research is relevant to the applications of similar compounds in enhancing drug delivery through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).

作用機序

Target of Action

Methyl 5-(4-fluorophenyl)nicotinate is a derivative of Methyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 .

Mode of Action

Methyl nicotinate is thought to promote the release of prostaglandin D2 . This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

Given its similarity to methyl nicotinate, it may influence the prostaglandin d2 pathway .

Result of Action

The result of the action of Methyl 5-(4-fluorophenyl)nicotinate is likely to be similar to that of Methyl nicotinate, which involves peripheral vasodilation to enhance local blood flow at the site of application .

特性

IUPAC Name |

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCFLSMVFNQWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627995 |

Source

|

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-fluorophenyl)nicotinate | |

CAS RN |

893734-77-5 |

Source

|

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)